

"3-Ethyl-1-phenyl-1H-pyrazol-5-amine" review of literature

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Ethyl-1-phenyl-1H-pyrazol-5-amine

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An In-depth Technical Guide to **3-Ethyl-1-phenyl-1H-pyrazol-5-amine**: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

3-Ethyl-1-phenyl-1H-pyrazol-5-amine is a heterocyclic amine that has garnered significant attention in the field of medicinal chemistry. As a derivative of the pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, this compound serves as a crucial building block for the synthesis of a diverse array of biologically active molecules.^{[1][2][3]} The unique structural arrangement of the pyrazole core, featuring an ethyl group at the C3 position, a phenyl substituent at the N1 position, and a reactive amine at the C5 position, provides a versatile platform for chemical modification. This guide offers a comprehensive review of the literature, detailing the synthesis, chemical properties, and the expanding role of **3-Ethyl-1-phenyl-1H-pyrazol-5-amine** and its derivatives in the development of novel therapeutic agents. The insights provided are intended for researchers, scientists, and professionals engaged in drug development, offering a foundational understanding of this privileged scaffold.

Physicochemical Properties

A clear understanding of the physicochemical properties of **3-Ethyl-1-phenyl-1H-pyrazol-5-amine** is fundamental for its application in synthesis and drug design. The key properties are summarized in the table below.

Property	Value	Source
CAS Number	1017781-37-1	[4]
Molecular Formula	C ₁₁ H ₁₃ N ₃	[4]
Molecular Weight	187.24 g/mol	[5]
IUPAC Name	3-Ethyl-1-phenyl-1H-pyrazol-5-amine	[4]

Synthesis and Methodologies

The construction of the **3-Ethyl-1-phenyl-1H-pyrazol-5-amine** core is typically achieved through a cyclocondensation reaction, a hallmark of pyrazole synthesis.[3] This process generally involves the reaction of a β -ketoester with a hydrazine derivative. For the synthesis of the title compound, the key precursors are ethyl 3-oxopentanoate and phenylhydrazine.

The reaction proceeds through an initial condensation to form a phenylhydrazone intermediate, which then undergoes an intramolecular cyclization followed by dehydration to yield the pyrazol-5-one. The resulting 3-ethyl-1-phenyl-1H-pyrazol-5(4H)-one can then be converted to the target 5-amino pyrazole. While direct amination can be challenging, a common synthetic route involves the introduction of a nitro group at the 4-position, followed by reduction to the amine. However, a more direct approach involves the reaction of phenylhydrazine with an appropriate β -ketonitrile.

Below is a generalized, field-proven protocol for the synthesis of substituted pyrazol-5-amines, adapted for the specific synthesis of **3-Ethyl-1-phenyl-1H-pyrazol-5-amine**.

Experimental Protocol: Synthesis of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine

Objective: To synthesize **3-Ethyl-1-phenyl-1H-pyrazol-5-amine** from 3-aminopent-2-enenitrile and phenylhydrazine.

Materials:

- 3-Aminopent-2-enenitrile

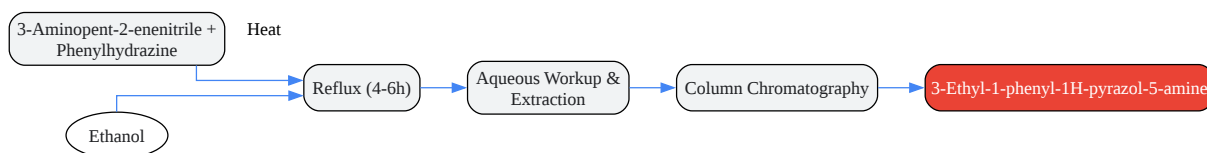
- Phenylhydrazine
- Ethanol (absolute)
- Hydrochloric acid (concentrated)
- Sodium bicarbonate (saturated solution)
- Ethyl acetate
- Anhydrous magnesium sulfate
- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating plate
- Standard laboratory glassware for workup and purification

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminopent-2-enenitrile (1.0 equivalent) in absolute ethanol (100 mL).
- **Addition of Phenylhydrazine:** To the stirred solution, add phenylhydrazine (1.1 equivalents) dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
- **Workup:** After completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure to obtain a crude residue.
- **Extraction:** Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL).

- **Drying and Filtration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure **3-Ethyl-1-phenyl-1H-pyrazol-5-amine**.

Causality behind Experimental Choices: The use of a slight excess of phenylhydrazine ensures the complete consumption of the starting nitrile. Ethanol is a suitable solvent due to its ability to dissolve the reactants and its appropriate boiling point for the reaction. The aqueous workup with sodium bicarbonate is essential to neutralize any acidic byproducts, and the final purification by column chromatography ensures the isolation of the target compound with high purity.



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Caption: Synthetic workflow for **3-Ethyl-1-phenyl-1H-pyrazol-5-amine**.

Chemical Reactivity and Derivatization

The **3-Ethyl-1-phenyl-1H-pyrazol-5-amine** scaffold offers multiple sites for chemical modification, making it a valuable precursor for generating chemical libraries for high-throughput screening.^[1] The primary reactive centers are the exocyclic amino group at the C5 position and the C4 position of the pyrazole ring.

- **Reactions at the C5-Amino Group:** The amino group is nucleophilic and can readily undergo a variety of transformations, including acylation, alkylation, sulfonylation, and reaction with isocyanates or isothiocyanates to form urea and thiourea derivatives, respectively. These modifications are instrumental in exploring the structure-activity relationships of pyrazole-based compounds.^[6]

- Electrophilic Substitution at the C4 Position: The pyrazole ring is an aromatic system, and the presence of the activating amino group at C5 makes the C4 position susceptible to electrophilic substitution reactions.[1] Halogenation, nitration, and formylation are common transformations at this position, providing intermediates for further functionalization, such as cross-coupling reactions.[1]

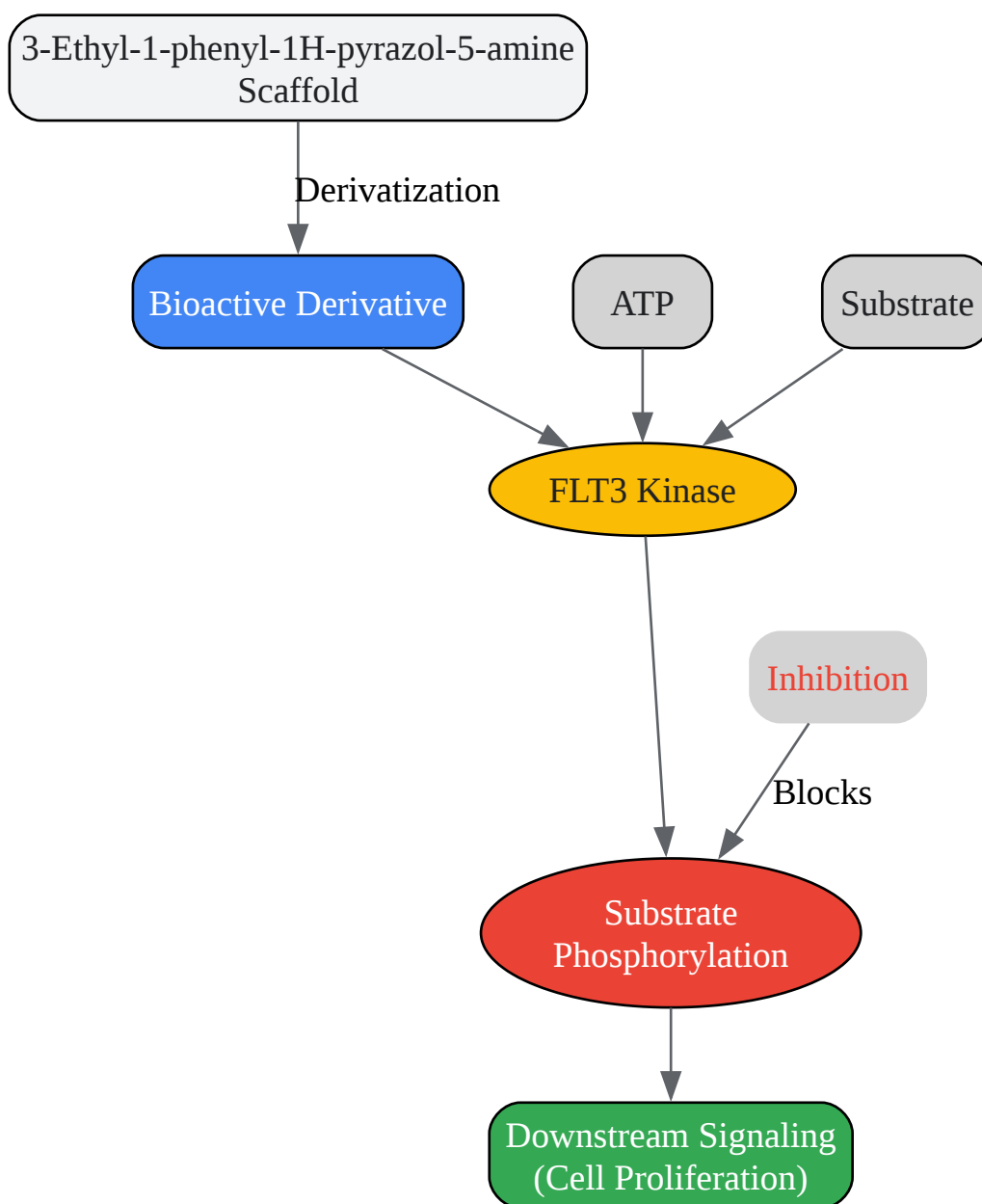
Caption: Key reactive sites of **3-Ethyl-1-phenyl-1H-pyrazol-5-amine**.

Applications in Medicinal Chemistry and Drug Development

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, and derivatives of **3-Ethyl-1-phenyl-1H-pyrazol-5-amine** have been explored for a wide range of therapeutic applications.[2][3]

Kinase Inhibitors

A significant area of research has been the development of pyrazole-based compounds as kinase inhibitors for the treatment of cancer. For instance, derivatives of 3-phenyl-1H-pyrazol-5-amine have been designed and synthesized as potent inhibitors of FMS-like tyrosine kinase-3 (FLT3), a target in acute myeloid leukemia.[7] Structure-activity relationship studies have revealed that modifications at the C5-amino and N1-phenyl positions can lead to compounds with high potency and selectivity.[7]



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Caption: Inhibition of the FLT3 signaling pathway by pyrazole derivatives.

Antibacterial and Anti-inflammatory Agents

The pyrazole scaffold is also present in several anti-inflammatory and antibacterial drugs.[3][6] Derivatives of 3-phenyl-1H-pyrazol-5-amine have been investigated as anti-inflammatory agents, with some compounds showing promising activity in carrageenan-induced rat paw edema models.[8] Additionally, certain N-substituted pyrazole derivatives have demonstrated

significant in vitro activity against both planktonic and biofilm-forming cells of bacteria such as *Haemophilus influenzae*.^[9]

The table below summarizes the reported biological activities of various pyrazole derivatives related to the title compound.

Derivative Class	Biological Activity	Key Findings	References
3-Phenyl-1H-5-pyrazolylamine derivatives	FLT3 Inhibition	Potent and selective inhibitors for acute myeloid leukemia.	^[7]
1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles	FabH Inhibition	Antibacterial activity through inhibition of fatty acid biosynthesis.	^[10]
3-Phenyl-5-aryl-4,5-dihydro-1H-pyrazole-1-carbaldehydes	Anti-inflammatory	Good anti-inflammatory activity compared to diclofenac.	^[8]
N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide	Antibacterial	Active against <i>Haemophilus</i> spp. planktonic and biofilm cells.	^[9]
Pyrazole-based hydroxamic acids	Meprin α and β Inhibition	Potent pan-meprin inhibitors and selective meprin α inhibitors.	^[11]

Structure-Activity Relationships (SAR)

The exploration of SAR is crucial for optimizing the therapeutic potential of the **3-Ethyl-1-phenyl-1H-pyrazol-5-amine** scaffold. Studies on related pyrazole derivatives have provided valuable insights:

- **Substitution at the N1-Phenyl Ring:** The nature and position of substituents on the N1-phenyl ring can significantly influence biological activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the pyrazole core and affect its binding to target proteins.
- **Modification of the C3-Ethyl Group:** Varying the alkyl chain length or introducing cyclic or aromatic groups at the C3 position can impact the lipophilicity and steric profile of the molecule, which in turn can affect its potency and selectivity.[11]
- **Derivatization of the C5-Amino Group:** As previously discussed, the C5-amino group is a key handle for derivatization. The introduction of different functional groups, such as amides, ureas, and sulfonamides, can lead to the formation of critical hydrogen bonds and other interactions within the active site of a biological target, thereby enhancing inhibitory activity.
[7]

Conclusion

3-Ethyl-1-phenyl-1H-pyrazol-5-amine stands out as a highly versatile and valuable scaffold in the realm of medicinal chemistry and drug discovery. Its straightforward synthesis, coupled with multiple sites for chemical modification, allows for the creation of large and diverse libraries of compounds for biological screening. The demonstrated efficacy of its derivatives as kinase inhibitors, anti-inflammatory agents, and antibacterial compounds underscores the therapeutic potential of this pyrazole core. Future research will likely focus on the further exploration of the chemical space around this scaffold, leveraging computational modeling and advanced synthetic techniques to design next-generation therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

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- To cite this document: BenchChem. ["3-Ethyl-1-phenyl-1H-pyrazol-5-amine" review of literature]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1603554#3-ethyl-1-phenyl-1h-pyrazol-5-amine-review-of-literature]

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